Cas no 2171640-81-4 (1-(3-aminothiolan-3-yl)cyclohexan-1-ol)

1-(3-Aminothiolan-3-yl)cyclohexan-1-ol is a specialized organic compound featuring a cyclohexanol backbone fused with a thiolane ring bearing an amino substituent. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and amino functional groups enhances its versatility in nucleophilic and condensation reactions, while the thiolane moiety contributes to stereochemical complexity. Its rigid cyclohexane framework ensures stability, and the polar groups improve solubility in organic solvents. This compound is particularly useful in the development of bioactive molecules, offering precise control over molecular architecture in drug discovery and fine chemical applications.
1-(3-aminothiolan-3-yl)cyclohexan-1-ol structure
2171640-81-4 structure
商品名:1-(3-aminothiolan-3-yl)cyclohexan-1-ol
CAS番号:2171640-81-4
MF:C10H19NOS
メガワット:201.328961610794
CID:5928058
PubChem ID:165588660

1-(3-aminothiolan-3-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(3-aminothiolan-3-yl)cyclohexan-1-ol
    • EN300-1647490
    • 2171640-81-4
    • インチ: 1S/C10H19NOS/c11-9(6-7-13-8-9)10(12)4-2-1-3-5-10/h12H,1-8,11H2
    • InChIKey: SBQFPBDKBGBZPG-UHFFFAOYSA-N
    • ほほえんだ: S1CCC(C1)(C1(CCCCC1)O)N

計算された属性

  • せいみつぶんしりょう: 201.11873540g/mol
  • どういたいしつりょう: 201.11873540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 71.6Ų

1-(3-aminothiolan-3-yl)cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1647490-10.0g
1-(3-aminothiolan-3-yl)cyclohexan-1-ol
2171640-81-4
10g
$6450.0 2023-06-04
Enamine
EN300-1647490-1.0g
1-(3-aminothiolan-3-yl)cyclohexan-1-ol
2171640-81-4
1g
$1500.0 2023-06-04
Enamine
EN300-1647490-0.1g
1-(3-aminothiolan-3-yl)cyclohexan-1-ol
2171640-81-4
0.1g
$1320.0 2023-06-04
Enamine
EN300-1647490-10000mg
1-(3-aminothiolan-3-yl)cyclohexan-1-ol
2171640-81-4
10000mg
$6450.0 2023-09-21
Enamine
EN300-1647490-2.5g
1-(3-aminothiolan-3-yl)cyclohexan-1-ol
2171640-81-4
2.5g
$2940.0 2023-06-04
Enamine
EN300-1647490-250mg
1-(3-aminothiolan-3-yl)cyclohexan-1-ol
2171640-81-4
250mg
$1381.0 2023-09-21
Enamine
EN300-1647490-100mg
1-(3-aminothiolan-3-yl)cyclohexan-1-ol
2171640-81-4
100mg
$1320.0 2023-09-21
Enamine
EN300-1647490-500mg
1-(3-aminothiolan-3-yl)cyclohexan-1-ol
2171640-81-4
500mg
$1440.0 2023-09-21
Enamine
EN300-1647490-5000mg
1-(3-aminothiolan-3-yl)cyclohexan-1-ol
2171640-81-4
5000mg
$4349.0 2023-09-21
Enamine
EN300-1647490-1000mg
1-(3-aminothiolan-3-yl)cyclohexan-1-ol
2171640-81-4
1000mg
$1500.0 2023-09-21

1-(3-aminothiolan-3-yl)cyclohexan-1-ol 関連文献

1-(3-aminothiolan-3-yl)cyclohexan-1-olに関する追加情報

Introduction to 1-(3-aminothiolan-3-yl)cyclohexan-1-ol (CAS No. 2171640-81-4)

1-(3-aminothiolan-3-yl)cyclohexan-1-ol, identified by the CAS number 2171640-81-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiol-containing cyclic ethers, characterized by its unique structural framework that combines a cyclohexane ring with an amino-thiolan moiety. The presence of both amino and thiol functional groups makes it a versatile intermediate, offering potential applications in the development of novel therapeutic agents and biochemical probes.

The structural motif of 1-(3-aminothiolan-3-yl)cyclohexan-1-ol is particularly intriguing due to its ability to engage in multiple types of chemical interactions. The amino group (–NH₂) can participate in hydrogen bonding, while the thiol group (–SH) is capable of forming disulfide bonds, which are crucial in protein stabilization and redox signaling pathways. Additionally, the cyclohexane ring provides steric and electronic modulation, influencing the compound's reactivity and binding affinity. These features make it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on the development of bioactive molecules that can modulate biological pathways through precise targeting. 1-(3-aminothiolan-3-yl)cyclohexan-1-ol has emerged as a key intermediate in synthesizing molecules that exhibit potential pharmacological activity. For instance, derivatives of this compound have been investigated for their ability to interact with specific enzymes and receptors involved in inflammatory responses and neurodegenerative diseases. The thiol group, in particular, has been highlighted for its role in redox-sensitive drug design, where it can act as a switch to activate or deactivate biological activity upon encountering specific cellular environments.

One of the most compelling aspects of 1-(3-aminothiolan-3-yl)cyclohexan-1-ol is its synthetic accessibility. The compound can be readily prepared through well-established organic reactions, such as nucleophilic substitution and cyclization processes. This ease of synthesis allows researchers to modify its structure systematically, enabling the exploration of a wide range of analogs with tailored properties. Such flexibility is invaluable in drug discovery pipelines, where rapid iteration and optimization are essential for identifying lead compounds.

The pharmaceutical industry has been particularly interested in thiol-containing compounds due to their broad spectrum of biological activities. Thioethers and thiol derivatives have shown promise in treating conditions ranging from cancer to infectious diseases. The cyclohexane ring in 1-(3-aminothiolan-3-yl)cyclohexan-1-ol adds an additional layer of complexity, allowing for conformational diversity that can enhance binding affinity and selectivity. This structural feature has been leveraged in designing molecules that can tightly interact with biological targets without off-target effects.

Recent advancements in computational chemistry have further accelerated the exploration of 1-(3-aminothiolan-3-yl)cyclohexan-1-ol and its derivatives. Molecular modeling techniques have enabled researchers to predict the binding modes of these compounds with high accuracy, facilitating the rational design of more potent and selective agents. These computational tools have also been used to identify optimal synthetic routes, minimizing unwanted byproducts and improving yield. Such innovations are critical for translating laboratory discoveries into viable drug candidates.

The role of 1-(3-aminothiolan-3-yl)cyclohexan-1-ol extends beyond its use as a mere intermediate. It has been employed as a building block for more complex molecules that exhibit unique pharmacological profiles. For example, researchers have synthesized peptidomimetics based on this scaffold, which mimic the bioactivity of natural peptides while offering improved stability and bioavailability. These peptidomimetics are being evaluated for their potential in treating metabolic disorders and autoimmune diseases.

The versatility of 1-(3-aminothiolan-3-yl)cyclohexan-1-ol also makes it attractive for material science applications beyond pharmaceuticals. Its ability to form stable disulfide bonds has been exploited in designing smart materials that can respond to environmental stimuli, such as changes in pH or redox potential. Such materials have potential applications in drug delivery systems, where they can release therapeutic agents at targeted sites within the body.

In conclusion, 1-(3-aminothiolan-3-yl)cyclohexan-1-ol (CAS No. 2171640-81-4) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features—combining an amino-thiolan moiety with a cyclohexane ring—make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new ways to harness its properties, this compound is poised to play an increasingly important role in drug discovery and material science innovation.

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